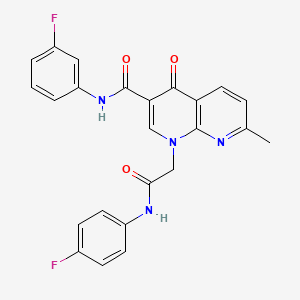

N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Descripción

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide substituent at position 2. The structure features:

- A 7-methyl group on the naphthyridine ring, enhancing lipophilicity and steric bulk.

- A 4-oxo-1,4-dihydro moiety, which facilitates hydrogen bonding and influences electronic properties.

- A 1-(2-((4-fluorophenyl)amino)-2-oxoethyl) substituent, introducing a secondary amide linkage with a 4-fluorophenyl group. This likely enhances target binding via π-π interactions and fluorine-mediated electrostatic effects.

- An N-(3-fluorophenyl) carboxamide group, contributing to solubility and bioactivity through halogen bonding .

Propiedades

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2N4O3/c1-14-5-10-19-22(32)20(24(33)29-18-4-2-3-16(26)11-18)12-30(23(19)27-14)13-21(31)28-17-8-6-15(25)7-9-17/h2-12H,13H2,1H3,(H,28,31)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPYETUWXCEGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of fluorine atoms and a naphthyridine core suggests potential interactions with various biological targets.

Enzyme Inhibition

Research indicates that compounds similar to N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exhibit potent inhibition against various enzymes. For instance, studies have shown that related compounds can inhibit tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid .

Cytotoxicity

The compound has demonstrated cytotoxic effects against several cancer cell lines. For example, in vitro studies suggest that it may inhibit tubulin polymerization, which is critical for cancer cell proliferation . The IC50 values observed suggest a promising therapeutic index for further development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl rings and naphthyridine core have been correlated with enhanced potency against targeted biological pathways.

Key Findings in SAR

| Modification | Effect on Activity |

|---|---|

| 3-Fluoro substitution | Increased binding affinity |

| 4-Fluoro substitution | Enhanced enzyme inhibition |

| Methyl group at position 7 | Improved cytotoxicity |

These modifications suggest that fluorine substitutions play a pivotal role in enhancing the compound's interaction with target enzymes and receptors.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia). The mechanism appears to involve the activation of caspases and subsequent mitochondrial dysfunction .

In Vivo Efficacy

Preliminary in vivo studies have indicated that this compound can significantly reduce tumor size in xenograft models. The pharmacokinetics profile shows favorable absorption and distribution characteristics, making it a candidate for further clinical development.

Aplicaciones Científicas De Investigación

The compound N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has garnered attention in various fields of scientific research, particularly due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

IUPAC Name

- IUPAC Name : 1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, including OVCAR-8 and SNB-19, with percent growth inhibitions exceeding 85% .

Drug Design and Development

The compound's structure suggests potential for further modifications that could enhance its pharmacological profile. The presence of fluorine atoms is known to improve metabolic stability and bioavailability, making it a valuable candidate in drug design .

Enzyme Inhibition Studies

Research indicates that naphthyridine derivatives can act as inhibitors for various enzymes implicated in cancer progression. The ability to inhibit specific kinases or proteases can be crucial for developing targeted therapies .

Synthesis of Novel Compounds

The synthesis of N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide serves as a template for creating new derivatives with enhanced activity against resistant cancer strains or other diseases .

Case Study 1: Antitumor Efficacy

A study published in ACS Omega evaluated the antitumor efficacy of a series of naphthyridine derivatives, including compounds structurally similar to N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .

Case Study 2: Structure Activity Relationship (SAR)

In another investigation focusing on the structure activity relationship of naphthyridine derivatives, modifications to the fluorinated phenyl groups were found to significantly influence biological activity. This underscores the importance of molecular structure in determining pharmacological effects and highlights the potential for optimization in drug development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthyridine Core

Compound A : 1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide ()

- Key Differences : Chlorine substituents (4-Cl on benzyl, 3-Cl on phenyl) instead of fluorine.

- The molecular weight (424.28 g/mol) is higher than the target compound’s (estimated ~435 g/mol), affecting pharmacokinetics .

Compound B: N-(3-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide ()

- Key Differences: A propylamino group replaces the 4-fluorophenylamino moiety in the target compound.

- This may lower target selectivity but improve aqueous solubility due to decreased hydrophobicity .

Halogenation Patterns in Carboxamide Derivatives

Compound C : 1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide ()

- Key Differences: 2-Chlorophenyl (vs. 3-fluorophenyl) and 4-chlorobenzyl (vs. 2-((4-fluorophenyl)amino)ethyl).

- Impact : The 2-chloro substitution on the phenyl ring may sterically hinder interactions with planar binding sites. Chlorine’s lower electronegativity reduces dipole interactions compared to fluorine .

Compound D : 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ()

- Key Differences : A carboxylic acid group at position 3 (vs. carboxamide) and additional 6-fluoro/7-chloro substituents.

- Impact : The carboxylic acid improves solubility but reduces cell membrane permeability. The 6-fluoro/7-chloro substituents enhance antibacterial activity but may increase toxicity .

Physicochemical and Pharmacokinetic Comparison

Key Findings:

- Fluorine vs. Chlorine : Fluorinated analogs (target compound, Compound B) exhibit lower LogP values, suggesting better solubility than chlorinated derivatives (Compound A, C) .

- Amide vs. Carboxylic Acid : The carboxamide group in the target compound balances solubility and permeability better than the carboxylic acid in Compound D .

- Substituent Position : 3-Fluorophenyl (target) shows superior steric compatibility with hydrophobic pockets compared to 2-chlorophenyl (Compound C) .

Research Implications

- The dual fluorination in the target compound optimizes electronic effects and metabolic stability, making it a candidate for antimicrobial or kinase inhibitor applications.

- Synthetic routes for analogous compounds (e.g., ’s two-step substitution/hydrolysis) could be adapted, though the 4-fluorophenylaminoethyl side chain may require specialized coupling reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.